molecular formula C12H18Cl2FN3O B13486982 N-(3-fluorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride

N-(3-fluorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride

Cat. No.: B13486982
M. Wt: 310.19 g/mol
InChI Key: CGEMXAOKLZUCIO-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a fluorophenyl group, a piperazine ring, and an acetamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride typically involves the reaction of 3-fluoroaniline with chloroacetyl chloride to form N-(3-fluorophenyl)chloroacetamide. This intermediate is then reacted with piperazine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts or specific temperature controls to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its properties.

    Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary, but typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenylacetamides.

Scientific Research Applications

N-(3-fluorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-2-(piperazin-1-yl)acetamide
  • N-(3-chlorophenyl)-2-(piperazin-1-yl)acetamide
  • N-(3-bromophenyl)-2-(piperazin-1-yl)acetamide

Uniqueness

N-(3-fluorophenyl)-2-(piperazin-1-yl)acetamide dihydrochloride is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.

Properties

Molecular Formula

C12H18Cl2FN3O

Molecular Weight

310.19 g/mol

IUPAC Name

N-(3-fluorophenyl)-2-piperazin-1-ylacetamide;dihydrochloride

InChI

InChI=1S/C12H16FN3O.2ClH/c13-10-2-1-3-11(8-10)15-12(17)9-16-6-4-14-5-7-16;;/h1-3,8,14H,4-7,9H2,(H,15,17);2*1H

InChI Key

CGEMXAOKLZUCIO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC(=O)NC2=CC(=CC=C2)F.Cl.Cl

Origin of Product

United States

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